Cas no 85290-77-3 (Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate)

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate structure
85290-77-3 structure
Nome del prodotto:Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Numero CAS:85290-77-3
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD12180245
CID:822812
PubChem ID:13031732

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
    • 1,5-dimethyl-1H-Pyrazole-4-carboxylic acid ethyl ester
    • ethyl 1,5-dimethylpyrazole-4-carboxylate
    • PubChem23653
    • 1H-Pyrazole-4-carboxylic acid, 1,5-dimethyl-, ethyl ester
    • AB65383
    • DA-16757
    • DTXSID30515758
    • 85290-77-3
    • CS-0061549
    • ethyl1,5-dimethyl-1H-pyrazole-4-carboxylate
    • AKOS009166359
    • F51445
    • SCHEMBL8573566
    • MFCD12180245
    • AS-48576
    • MDL: MFCD12180245
    • Inchi: 1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
    • Chiave InChI: BUPSXJWSGYSVFL-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(C)N(C)N=C1)OCC

Proprietà calcolate

  • Massa esatta: 168.089877630g/mol
  • Massa monoisotopica: 168.089877630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 44.1

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HF633-50mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95+%
50mg
352.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HF633-200mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95+%
200mg
881.0CNY 2021-07-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10574-5g
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95
5g
$330 2021-06-26
Chemenu
CM123973-5g
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
5g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132189-100mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 97%
100mg
¥277.00 2024-07-28
Aaron
AR00G9TO-100mg
ethyl 1,5-diMethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
100mg
$31.00 2023-12-13
abcr
AB463287-1g
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate; .
85290-77-3
1g
€646.50 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2312-100mg
ethyl 1,5-dimethylpyrazole-4-carboxylate
85290-77-3 95%
100mg
¥576.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2312-5g
ethyl 1,5-dimethylpyrazole-4-carboxylate
85290-77-3 95%
5g
¥7553.0 2024-04-16
Ambeed
A712761-250mg
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
85290-77-3 95%
250mg
$160.0 2024-04-17

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Riferimento
Systemic fungicides. The synthesis of certain pyrazole analogs of carboxin
Huppatz, John L., Australian Journal of Chemistry, 1983, 36(1), 135-47

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Ethanol ;  24 h, rt
Riferimento
New reactivity of nitropyrimidinone: ring transformation and N-C transfer reactions
Nishiwaki, Nagatoshi; Matsushima, Kazuo; Chatani, Miki; Tamura, Mina; Ariga, Masahiro, Synlett, 2004, (4), 703-707

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: 2,2,2-Trifluoroethanol ;  0 °C; 10 min, rt
Riferimento
Catalyst-free one-pot synthesis of 1,4,5-trisubstituted pyrazoles in 2,2,2-trifluoroethanol
Alinezhad, Heshmatollah; Tajbakhsh, Mahmood; Zare, Mahboobeh, Journal of Fluorine Chemistry, 2011, 132(11), 995-1000

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  1 - 10 h, -20 °C
Riferimento
Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Derivatives
Das, Amrita; Ishitani, Haruro; Kobayashi, Shu, Advanced Synthesis & Catalysis, 2019, 361(22), 5127-5132

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VI. Synthesis of ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates
Menozzi, Giulia; Mosti, Luisa; Schenone, Pietro, Journal of Heterocyclic Chemistry, 1987, 24(6), 1669-75

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Raw materials

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate Preparation Products

Raccomanda articoli

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85290-77-3)Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
A1181773
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):271.0/815.0